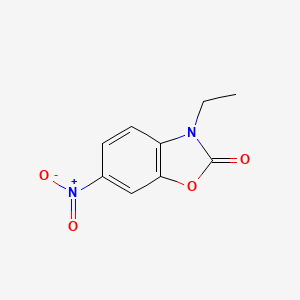

3-Ethyl-6-nitro-1,3-benzoxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Ethyl-6-nitro-1,3-benzoxazol-2-one” is a chemical compound with the CAS Number: 32418-07-8 . It has a molecular weight of 208.17 .

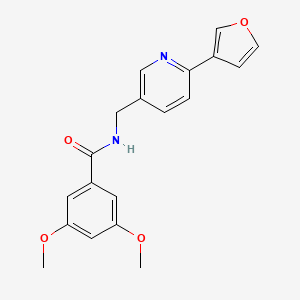

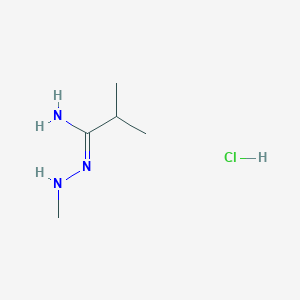

Molecular Structure Analysis

The molecule contains a total of 53 bonds, including 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 3 double bonds, 17 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aliphatic), and 1 oxime .Scientific Research Applications

Lipophilicity and Surface Area Studies

Studies have examined the lipophilicity and specific hydrophobic surface area of various 1,3-benzoxazol-2(3H)-ones, including nitro-derivatives, by using reversed-phase thin-layer chromatography. These studies provide insights into the hydrophobic characteristics of these compounds, which are critical in understanding their behavior in biological systems and potential applications in drug design and other fields (Skibiński, Sławik, & Kaczkowska, 2011).

Photochromic Properties

Research has been conducted on the synthesis of benzoxazoles, including nitro-derivatives, and their photochromic properties. These properties are studied by flash photolysis, revealing the behavior of these compounds under light exposure, which is essential for their potential use in photoresponsive materials (Zakhs, Ponyaev, Subbotina, & El'tsov, 2001).

Heterocyclic Compound Formation

Research shows that nitrosophenol derivatives, including those related to benzoxazoles, can undergo unique reactions leading to the formation of heterocyclic compounds with complex structures. These findings have implications for the synthesis of new materials and pharmaceuticals (Yao & Huang, 2010).

Asymmetric Reactions

Studies indicate that chiral oxazolidinones can react stereoselectively with simple nitro compounds, including nitro-derivatives of benzoxazoles. These reactions have significant implications in the field of asymmetric synthesis, which is crucial for the production of chiral drugs (Kudyba, Raczko, & Jurczak, 2004).

Fluorescence Studies

Research into the synthesis and fluorescence efficiency of certain benzoxazole derivatives indicates that these compounds can emit blue light, which could be significant for applications in optoelectronic devices and sensors (Mahadevan, Masagalli, Harishkumar, & Kumara, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-ethyl-6-nitro-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c1-2-10-7-4-3-6(11(13)14)5-8(7)15-9(10)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASMUJRVIWHUJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2506789.png)

![2-(4-Nitrophenyl)-6a,10a-dihydro-3H-naphtho[3,2-e]benzimidazole-6,11-dione](/img/structure/B2506792.png)

![6-(Bromomethyl)-2,2-dimethylspiro[3.3]heptane](/img/structure/B2506793.png)

![(2E,NZ)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2506805.png)

![3,6-dichloro-N-[1-(ethanesulfonyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2506808.png)